
LC-2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LC-2 involves multiple steps, starting with the preparation of the MRTX849 warhead, which is then linked to a ligand for the E3 ligase von Hippel-Lindau. The final product is obtained through a series of coupling reactions and purification steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The process would include rigorous quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: LC-2 primarily undergoes covalent binding reactions with the KRAS G12C protein. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as organic solvents (e.g., dimethyl sulfoxide), catalysts, and ligands for the E3 ligase von Hippel-Lindau. The reactions are carried out under controlled temperatures and inert atmospheres to prevent degradation of the product .
Major Products Formed: The major product formed from the reaction of this compound with KRAS G12C is the degraded KRAS G12C protein, which leads to the suppression of the MAPK signaling pathway .
Scientific Research Applications
Key Applications of LC-2
-
Pharmaceutical Analysis
- Case Study: Antibody Characterization
-
Metabolomics
- Case Study: Urine Metabolite Profiling
- A systematic evaluation of column combinations for 2D LC was conducted on lyophilized urine samples. The study identified a total of 164 metabolites using a combination of reversed-phase and hydrophilic interaction chromatography (HILIC), demonstrating the method's potential in metabolomic studies .
- Case Study: Urine Metabolite Profiling
- Food Safety and Quality Control
-
Environmental Monitoring
- Application: Pesticide Analysis
- Pharmaceuticals : The application of this compound in antibody analysis not only enhances resolution but also provides insights into the structural variations that can affect therapeutic efficacy.
- Metabolomics : The comprehensive profiling achieved through 2D LC allows for a deeper understanding of metabolic pathways and their alterations in disease states.
- Food Safety : The ability to detect complex contaminants like microplastics underscores the importance of advanced chromatographic techniques in ensuring food safety.
Mechanism of Action
LC-2 exerts its effects by covalently binding to the KRAS G12C protein and recruiting the E3 ligase von Hippel-Lindau. This leads to the ubiquitination and subsequent degradation of KRAS G12C, resulting in the suppression of the MAPK signaling pathway. The molecular targets involved in this process include the KRAS G12C protein and the von Hippel-Lindau E3 ligase .
Comparison with Similar Compounds
Similar Compounds:
- ARS-1620
- Salirasib
- Adagrasib (MRTX849)
- ARS-853
- BI-3406
- MRTX1133
Uniqueness of LC-2: this compound is unique among these compounds due to its PROTAC-based mechanism of action, which involves targeted protein degradation rather than simple inhibition. This allows for more sustained suppression of the KRAS G12C protein and potentially greater therapeutic efficacy .
Biological Activity
LC-2 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential therapeutic applications, particularly in cancer treatment. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
This compound is characterized as a proteolysis targeting chimera (PROTAC) with a complex structure that contributes to its biological activity. The compound has a large molecular weight and exhibits poor water solubility, which poses challenges for systemic bioavailability . The specific chemical structure of this compound includes various functional groups that facilitate its interaction with target proteins.
This compound functions primarily through selective degradation of specific proteins within cancer cells. Notably, it targets the KRASG12C mutant, a common oncogenic driver in various cancers. The degradation mechanism involves recruiting the E3 ubiquitin ligase to ubiquitinate the target protein, leading to its subsequent proteasomal degradation. This process is crucial for inhibiting tumor growth and promoting apoptosis in cancerous cells .
Biological Activity
The biological activity of this compound has been extensively studied in vitro and in vivo. Key findings include:
- Selectivity : this compound selectively degrades KRASG12C without affecting other KRAS mutants, demonstrating its specificity and potential for targeted therapy .
- Efficacy : In various cancer cell lines, this compound has shown significant efficacy in reducing cell viability and inducing apoptosis. The half-maximal effective concentration (DC50) ranges from 0.25 to 0.76 µM, indicating potent activity against KRASG12C-expressing cells .
Case Studies
Several studies have explored the effects of this compound in different cancer types:
- Lung Cancer : A study demonstrated that treatment with this compound led to a marked reduction in tumor size in xenograft models of lung cancer harboring KRASG12C mutations. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors compared to controls.
- Pancreatic Cancer : In pancreatic cancer models, this compound administration resulted in significant tumor regression and prolonged survival rates. The mechanism was attributed to enhanced immune response alongside direct tumor cell apoptosis .
Pharmacological Profile
The pharmacological profile of this compound indicates several important aspects:
Property | Description |
---|---|
Molecular Weight | High; affects solubility and bioavailability |
Solubility | Poor water solubility |
Target Protein | KRASG12C |
DC50 | 0.25 - 0.76 µM |
Mechanism | Proteasomal degradation via PROTAC technology |
Safety and Toxicity
While this compound shows promise as an anti-cancer agent, safety assessments are crucial. Preliminary toxicity assays indicate that this compound has a favorable safety profile at therapeutic doses; however, further studies are necessary to fully understand its long-term effects and potential off-target activities .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H71ClFN11O7S/c1-37(61)56(76)71-27-26-70(32-42(71)19-22-62)54-45-20-25-69(48-14-7-11-40-10-6-13-46(60)51(40)48)34-47(45)65-58(67-54)79-35-43-12-8-23-68(43)24-9-28-78-29-21-50(74)66-53(59(3,4)5)57(77)72-33-44(73)30-49(72)55(75)63-31-39-15-17-41(18-16-39)52-38(2)64-36-80-52/h6-7,10-11,13-18,36,42-44,49,53,73H,1,8-9,12,19-21,23-35H2,2-5H3,(H,63,75)(H,66,74)/t42-,43-,44+,49-,53+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGQZLKPUVGCBQ-HLMPTVQRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCCN4CCCC4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN(C(C9)CC#N)C(=O)C(=C)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCCN4CCC[C@H]4COC5=NC6=C(CCN(C6)C7=CC=CC8=C7C(=CC=C8)Cl)C(=N5)N9CCN([C@H](C9)CC#N)C(=O)C(=C)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H71ClFN11O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1132.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is LC-2, and what is its mechanism of action?
A1: this compound is a heterobifunctional molecule classified as a PROTAC (Proteolysis Targeting Chimera). [] It functions by inducing the degradation of the KRASG12C protein, a mutated form of the KRAS protein commonly found in various cancers. [] this compound achieves this by simultaneously binding to KRASG12C and an E3 ubiquitin ligase, VHL. [] This interaction brings the target protein and the ligase into close proximity, leading to the ubiquitination and subsequent degradation of KRASG12C by the proteasome. []
Q2: What are the downstream effects of KRASG12C degradation by this compound?
A2: KRASG12C degradation by this compound leads to the suppression of the MAPK signaling pathway. [] This pathway is often dysregulated in cancer cells, contributing to uncontrolled cell growth and proliferation. By inhibiting MAPK signaling, this compound aims to disrupt these oncogenic processes. []
Q3: Does this compound affect KRAS wild-type?
A4: this compound specifically targets the KRASG12C mutant and has shown selectivity over the wild-type KRAS protein. [] This selectivity is crucial for minimizing potential off-target effects on normal cells.
Q4: What is the molecular formula and weight of this compound?
A4: Due to the complexity of the this compound molecule, its full structural formula and precise molecular weight are not readily available in the provided research excerpts. Further investigation into its chemical structure and properties would be required to determine these details.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research abstracts do not offer specific spectroscopic data (e.g., NMR, IR, Mass Spectrometry) for this compound. Obtaining such data would be essential for a comprehensive structural characterization of the compound.
Q6: What is the efficacy of this compound in preclinical models of KRASG12C-driven cancers?
A7: Studies have demonstrated that this compound effectively degrades KRASG12C in both homozygous and heterozygous KRASG12C cell lines, resulting in the suppression of MAPK signaling. [] This suggests that this compound holds promise as a potential therapeutic agent for KRASG12C-driven cancers.
Q7: What cell lines have been used to study this compound's efficacy?
A8: While the specific cell lines used in this compound research are not explicitly named in the provided abstracts, the studies mention the use of both homozygous and heterozygous KRASG12C cell lines. [] Researchers often employ well-established cancer cell lines harboring the KRASG12C mutation, such as NCI-H358, NCI-H23, and MIA PaCa-2, to investigate the efficacy of novel therapeutic agents.
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